4-Bromo-5-chloro-2-nitrophenol
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Overview
Description
4-Bromo-5-chloro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrClNO3 and a molecular weight of 252.45 . It is a solid powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, nitro compounds in general can undergo a variety of reactions. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .It is stored in a dry, sealed environment at room temperature .
Scientific Research Applications
Green Synthesis and Urease Inhibition
The compound 4-Bromo-5-chloro-2-nitrophenol has been utilized in the green synthesis of Schiff base compounds. Specifically, a study reported the synthesis of a Schiff base through the condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical method. This Schiff base demonstrated significant urease inhibitory activity, suggesting its potential applications in medicine and agriculture as a urease inhibitor. Additionally, the compound exhibited minimal free radical scavenging activity, indicating its potential use in oxidative stress-related conditions (Zulfiqar et al., 2020).
Antimicrobial Activity
Another study focused on the antimicrobial activity of complexes derived from this compound. Copper(II) and iron(III) complexes of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitrophenols were synthesized and characterized, showing high thermal stability and significant antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential in the development of new antimicrobial agents (Tavman et al., 2010).
Environmental Decontamination
The adsorptive removal of chloro-nitrophenols from aqueous solutions using graphene indicates the potential environmental application of this compound in water purification technologies. The study showed that graphene could effectively adsorb 4-chloro-2-nitrophenol, which shares structural similarities with this compound, suggesting its potential use in the decontamination of water bodies contaminated with nitrophenol derivatives (Mehrizad & Gharbani, 2014).
Toxicity and Biodegradation Studies
Research on the toxicity of phenolic compounds to bacteria involved in petroleum refinery wastewater treatment revealed insights into the environmental impact and biodegradation potential of compounds like this compound. These studies are crucial for understanding how such compounds affect microbial populations in natural and engineered environments and for developing strategies for their bioremediation (Nweke & Okpokwasili, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, such as 4-bromo-5-chloro-2-nitrophenol, are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Mode of Action
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This interaction results in the formation of nitro compounds .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
The nitro group in nitro compounds has a full positive charge on nitrogen and a half-negative charge on each oxygen . This structure could potentially influence the molecular and cellular environment.
Action Environment
Chlorinated nitrophenols, such as this compound, have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These compounds have been extensively introduced into our surrounding environments mainly by anthropogenic activities .
properties
IUPAC Name |
4-bromo-5-chloro-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXSXGNKTYRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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